Tetrasodium 3,3'-(carbonylbis(imino-p-phenyleneazo))bis(4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium 3,3’-(carbonylbis(imino-p-phenyleneazo))bis(4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate) is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 3,3’-(carbonylbis(imino-p-phenyleneazo))bis(4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate) involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of aromatic amines, followed by coupling with naphthalene derivatives under controlled pH and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve optimal results .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 3,3’-(carbonylbis(imino-p-phenyleneazo))bis(4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the compound.
Reduction: This can lead to the breakdown of the azo bonds, resulting in different products.
Substitution: This can occur at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can produce amines and other breakdown products .
Scientific Research Applications
Tetrasodium 3,3’-(carbonylbis(imino-p-phenyleneazo))bis(4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate) has a wide range of scientific research applications, including:
Chemistry: Used as a dye in analytical chemistry for detecting various ions and compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its intense coloration. The molecular targets include various substrates that interact with the azo and naphthalene groups, leading to changes in their optical properties. The pathways involved often include electron transfer and resonance stabilization .
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 5,5’-(carbonylbis(imino-4,1-phenyleneazo))bis(8-(4-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Tetrasodium 3,3’-(carbonylbis(imino-4,1-phenyleneazo))bis(4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate)
Uniqueness
Compared to similar compounds, tetrasodium 3,3’-(carbonylbis(imino-p-phenyleneazo))bis(4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate) stands out due to its specific structural features that confer unique color properties and stability. Its ability to undergo various chemical reactions without significant degradation makes it a valuable compound in multiple applications .
Properties
CAS No. |
59262-64-5 |
---|---|
Molecular Formula |
C45H30N12Na4O15S4 |
Molecular Weight |
1199.0 g/mol |
IUPAC Name |
tetrasodium;4-amino-3-[[4-[[4-[(1-amino-8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C45H34N12O15S4.4Na/c46-37-35-23(21-33(75(67,68)69)41(43(35)58)56-50-27-7-3-1-4-8-27)19-31(73(61,62)63)39(37)54-52-29-15-11-25(12-16-29)48-45(60)49-26-13-17-30(18-14-26)53-55-40-32(74(64,65)66)20-24-22-34(76(70,71)72)42(44(59)36(24)38(40)47)57-51-28-9-5-2-6-10-28;;;;/h1-22,58-59H,46-47H2,(H2,48,49,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;/q;4*+1/p-4 |
InChI Key |
DBKQULPNJJEYMH-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)N=NC6=C(C=C7C=C(C(=C(C7=C6N)O)N=NC8=CC=CC=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.